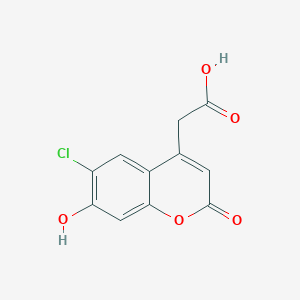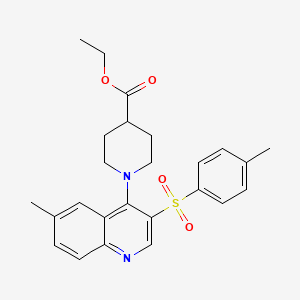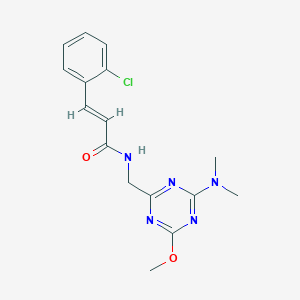
1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, like 1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethanone, often involves multicomponent coupling reactions. For instance, Abdelhadi Louroubi et al. (2019) reported the synthesis of a penta-substituted pyrrole derivative through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. This method highlights the complex synthetic strategies employed to construct pyrrole derivatives with specific substituents, which could be applicable to synthesizing compounds like 1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethanone (Louroubi et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is commonly studied using spectroscopic techniques and theoretical methods. For example, James L. Balderson et al. (2007) investigated the hydrogen-bonding patterns in enaminones, revealing insights into the structural characteristics of pyrrole derivatives through X-ray crystallography and spectroscopic methods. Such studies are essential for understanding the molecular geometry, electronic structure, and intermolecular interactions of compounds like 1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethanone (Balderson et al., 2007).
Applications De Recherche Scientifique
Synthesis of Voriconazole
1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethanone is a component in the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. The synthesis involves setting the relative stereochemistry in the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, with excellent diastereoselection (Butters et al., 2001).
Metabolic Pathways
The compound has been studied in the context of enzymatic C-Demethylation in rat liver microsomes. This research is significant for understanding the metabolism of novel compounds, like LC15-0133, a dipeptidyl peptidase-4 inhibitor (Yoo et al., 2008).
Hydrogen-bonding Studies
Hydrogen-bonding patterns in compounds similar to 1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethanone have been analyzed, helping to understand the chemical behavior and potential applications in various fields, including pharmaceuticals (Balderson et al., 2007).
Novel Cathinone Derivative Identification
This chemical has been used in the identification and characterization of novel cathinone derivatives, which are important for forensic and clinical laboratories. This involves advanced analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy (Bijlsma et al., 2015).
Histamine H(3) Receptor Antagonist Synthesis
The compound plays a role in the synthesis of histamine H(3) receptor antagonists. These antagonists are crucial for their therapeutic potential in various neurological disorders (Pippel et al., 2010).
Multi-Component Coupling for Synthesis
It is involved in multi-component coupling reactions, demonstrating its versatility in the synthesis of various bicyclic systems, which are valuable in pharmaceuticals and materials science (Almansa et al., 2008).
Spectroscopic Characterization
Its derivatives have been characterized using various spectroscopic techniques, contributing to our understanding of molecular structures, which is vital in the development of new materials and drugs (Govindhan et al., 2017).
Propriétés
IUPAC Name |
1-(3-fluoro-4-pyrrolidin-1-ylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-9(15)10-4-5-12(11(13)8-10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETWGIMLYQVKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2491758.png)
![6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2491759.png)
![4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2491760.png)


![2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid](/img/structure/B2491764.png)


![4-[butyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2491772.png)
![1-[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]-4-fluorobenzene](/img/structure/B2491773.png)
![1-butyl-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2491774.png)


![N-(2-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2491781.png)